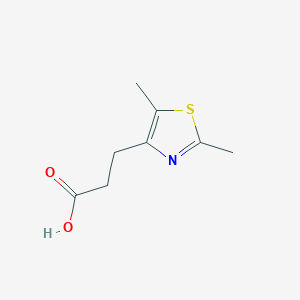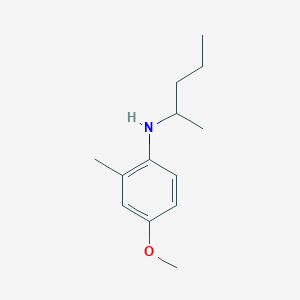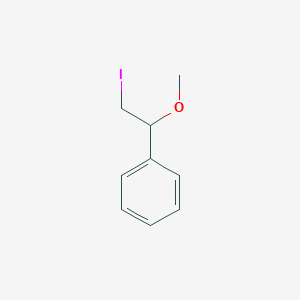
(2-Iodo-1-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where an iodine atom and a methoxyethyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of (1-methoxyethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxyethyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield (2-hydroxy-1-methoxyethyl)benzene, while Suzuki-Miyaura coupling can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
(2-Iodo-1-methoxyethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Iodo-1-methoxyethyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . The methoxyethyl group can also participate in various reactions, influencing the overall reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-2-methylbenzene: Similar structure but with a methyl group instead of a methoxyethyl group.
1-Iodo-2-(methoxymethyl)benzene: Similar structure with a methoxymethyl group.
Iodobenzene: Lacks the methoxyethyl group, making it less reactive in certain types of reactions.
Uniqueness
(2-Iodo-1-methoxyethyl)benzene is unique due to the presence of both an iodine atom and a methoxyethyl group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H11IO |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H11IO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clave InChI |
FKOOTLGUKGDARG-UHFFFAOYSA-N |
SMILES canónico |
COC(CI)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
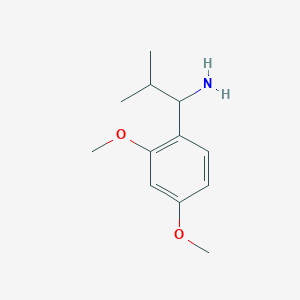
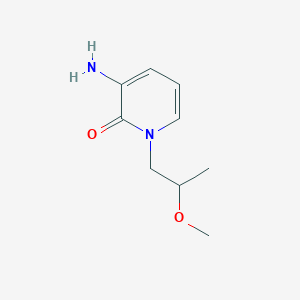
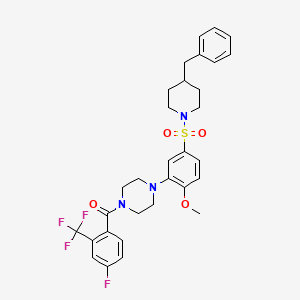
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
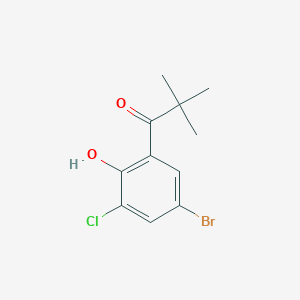

![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
amine](/img/structure/B15272002.png)
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
